24,25-Dihydrolanosterol
Overview
Description
24,25-Dihydrolanosterol, also known as Lanostenol, is a sterol and the C24-25 hydrogenated product of lanosterol . It is a component of the seeds of red pepper (Capsicum annuum) .
Synthesis Analysis
24,25-Dihydrolanosterol is formed from lanosterol by reduction across the C-24-C-25 double bond . It is an intermediate in the synthesis of cholesterol from mevalonate and lanosterol . A simplified LC-MS method has been developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis, including 24,25-Dihydrolanosterol .Molecular Structure Analysis
The molecular structure of 24,25-Dihydrolanosterol is represented by the formula C30H52O . It is the first molecule with a characteristic sterol ring in the post-squalene part of cholesterol synthesis .Chemical Reactions Analysis
24,25-Dihydrolanosterol is involved in the synthesis of cholesterol. It is hydroxylated by 3β-hydroxysterol Δ24-reductase (DHCR24/Seladin-1) forming 24,25-dihydrolanosterol that enters the Kandutsch-Russell pathway to form cholesterol .Scientific Research Applications
Metabolism in Yeast and Role in Cholesterol Synthesis
24,25-Dihydrolanosterol plays a significant role in yeast metabolism, particularly in the process of lanosterol 14 alpha-demethylation. A study by Aoyama, Yoshida, Sonoda, and Sato (1987) detailed this process, demonstrating the conversion of 24,25-dihydrolanosterol to 4,4-dimethyl-5 alpha-cholesta-8,14-dien-3 beta-ol, a key step in cholesterol synthesis (Aoyama et al., 1987). This process is inhibited by ketoconazole, a potent inhibitor of cytochrome P-45014DM, indicating the involvement of this cytochrome in the metabolism of 24,25-dihydrolanosterol.
Involvement in Cholesterol Synthesis Pathway in Humans
Research by Tint and Salen (1977) revealed that 24,25-dihydrolanosterol could be an intermediate in the synthesis of cholesterol from mevalonate and lanosterol in humans, particularly in cases of cerebrotendinous xanthomatosis (Tint & Salen, 1977). This highlights the compound's potential significance in human cholesterol metabolism.
Role in Sterol Biosynthesis in Plants and Fungi
24,25-Dihydrolanosterol is also implicated in sterol biosynthesis in plants and fungi. Lamb, Kelly, and Kelly (1998) studied its metabolism by human, plant (Sorghum bicolor), and fungal (Candida albicans) sterol 14α-demethylase (CYP51), revealing variedsubstrate specificities across different species. This research underscores the diverse roles of 24,25-dihydrolanosterol in the sterol biosynthesis pathways of different organisms, reflecting evolutionary adaptations (Lamb, Kelly, & Kelly, 1998).
Inhibition of Cholesterol Synthesis
24,25-Dihydrolanosterol has been studied for its role in inhibiting cholesterol synthesis. Komoda, Shimizu, Sonoda, and Sato (1989) found that oxygenated lanosterol derivatives, including 24,25-dihydrolanosterol, effectively inhibited cholesterol biosynthesis from 24,25-dihydrolanosterol in rat liver. This suggests potential therapeutic applications in regulating cholesterol levels (Komoda et al., 1989).
Impact on Ergosterol Biosynthesis
The biosynthesis of ergosterol, a crucial component of fungal cell membranes, is also influenced by 24,25-dihydrolanosterol. Research has shown the conversion of 24-methylene-dihydrolanosterol into ergosterol by Saccharomyces cerevisiae, demonstrating the compound's role in ergosterol biosynthesis pathways (Akhtar, Parvez, & Hunt, 1969).
Future Directions
properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-BQNIITSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000181 | |
Record name | Dihydrolanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 24,25-Dihydrolanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
24,25-Dihydrolanosterol | |
CAS RN |
79-62-9 | |
Record name | Dihydrolanosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanostenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrolanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROLANOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 24,25-Dihydrolanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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